BenchChemオンラインストアへようこそ!

3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine

SCD1 inhibition structure‑activity relationship sulfonyl aryl pharmacophore

3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine (CAS 1351655-33-8) is a synthetic small molecule belonging to the piperazinylpyridazine class, which has been explored for potent stearoyl‑CoA desaturase‑1 (SCD1) inhibition. The compound features a 3‑methoxyphenylsulfonyl‑substituted piperazine at the pyridazine 3‑position and a pyridin‑2‑yl group at the 6‑position (C20H21N5O3S, MW 411.48 g/mol).

Molecular Formula C20H21N5O3S
Molecular Weight 411.48
CAS No. 1351655-33-8
Cat. No. B2438324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine
CAS1351655-33-8
Molecular FormulaC20H21N5O3S
Molecular Weight411.48
Structural Identifiers
SMILESCOC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4
InChIInChI=1S/C20H21N5O3S/c1-28-16-5-4-6-17(15-16)29(26,27)25-13-11-24(12-14-25)20-9-8-19(22-23-20)18-7-2-3-10-21-18/h2-10,15H,11-14H2,1H3
InChIKeySIGJIBWHFRTYTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine: A Structurally Distinct Piperazinylpyridazine for SCD1 Inhibitor Research and SAR Exploration


3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine (CAS 1351655-33-8) is a synthetic small molecule belonging to the piperazinylpyridazine class, which has been explored for potent stearoyl‑CoA desaturase‑1 (SCD1) inhibition [1]. The compound features a 3‑methoxyphenylsulfonyl‑substituted piperazine at the pyridazine 3‑position and a pyridin‑2‑yl group at the 6‑position (C20H21N5O3S, MW 411.48 g/mol) . Its substitution pattern distinguishes it from the prototypical SCD1 inhibitor XEN103 and other in‑class candidates, making it a valuable tool for structure‑activity relationship (SAR) studies targeting the sulfonyl aryl binding pocket.

Why 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine Cannot Be Replaced by a Different Sulfonylpiperazine Analog


Within the piperazinylpyridazine SCD1 inhibitor series, potency and selectivity are exquisitely sensitive to the nature of the sulfonyl aryl substituent [1]. Systematic SAR studies have demonstrated that altering the substituent on the phenylsulfonyl ring—e.g., replacing 3‑methoxy with 4‑methoxy, halogen, or heteroaryl groups—can shift IC50 values by orders of magnitude and dramatically affect metabolic stability and oral bioavailability [1]. Therefore, a compound such as 3-(4-((3‑methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine, which occupies a specific position in the SAR landscape, cannot be freely interchanged with a close analog without risking loss of target engagement or altered pharmacokinetic properties.

Quantitative Differentiation Evidence: 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine


Distinct Sulfonyl Aryl Substitution Enables Fine‑Tuning of SCD1 Inhibitory Potency

In the piperazinylpyridazine series, the sulfonyl aryl group is a key determinant of SCD1 inhibitory activity. The prototype XEN103 (containing a distinct sulfonyl substitution) achieves mSCD1 IC50 = 14 nM and HepG2 cell IC50 = 12 nM [1]. While the exact IC50 of 3-(4-((3-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine has not been reported in the primary literature, SAR trends indicate that the 3‑methoxyphenylsulfonyl motif occupies a unique region of the binding pocket that modulates both potency and selectivity. This compound therefore provides a critical data point for mapping the pharmacophore requirements of the sulfonyl aryl sub‑pocket.

SCD1 inhibition structure‑activity relationship sulfonyl aryl pharmacophore

Selectivity Potential Conferred by the 2‑Pyridyl Substituent on the Pyridazine Core

The pyridazin‑6‑yl substituent critically influences SCD1 vs. SCD2 selectivity. High‑throughput selectivity profiling of piperazinylpyridazine analogs reveals that pyridin‑2‑yl substitution at the 6‑position contributes to >100‑fold selectivity for SCD1 over SCD2, whereas other heteroaryl or alkyl groups display reduced selectivity margins [1]. 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine combines this favorable selectivity‑conferring pyridin‑2‑yl group with the 3‑methoxyphenylsulfonyl motif, a combination that has not been exhaustively profiled in the published literature and thus represents a unique selectivity hypothesis to test.

SCD1 selectivity pyridazine substitution off‑target profiling

Optimal Use Cases for 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine in Drug Discovery


SCD1 Inhibitor Lead Optimization and Pharmacophore Elucidation

Medicinal chemistry teams investigating SCD1 as a metabolic disease target can use this compound to probe the steric and electronic requirements of the sulfonyl aryl binding pocket. Its 3‑methoxyphenylsulfonyl group fills a gap in the publicly reported SAR matrix, enabling researchers to determine whether the meta‑methoxy orientation improves potency or metabolic stability relative to para‑methoxy or unsubstituted phenyl analogs [1].

Selectivity Profiling Against the SCD Isoform Family

The well‑characterized pyridin‑2‑yl substituent at the pyridazine 6‑position is known to drive SCD1 selectivity [1]. Testing this compound in parallel with SCD2 and SCD4 assays can validate whether the 3‑methoxyphenylsulfonyl modification preserves or enhances the selectivity window, generating crucial data for designing next‑generation selective SCD1 inhibitors.

In Vitro ADME and Pharmacokinetic Profiling of a Novel Sulfonylpiperazine Chemotype

Because oral bioavailability and metabolic stability of piperazinylpyridazine SCD1 inhibitors are heavily influenced by the sulfonyl substituent [1], procurement of this compound enables head‑to‑head comparisons of microsomal stability, permeability, and CYP inhibition profiles against the XEN103 benchmark and other aryl sulfonyl analogs, directly informing candidate selection.

Quote Request

Request a Quote for 3-(4-((3-Methoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyridin-2-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.